2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,4-dimethylphenyl)acetamide
Description
This compound features a pyrazole core substituted with a methylsulfanyl group, an oxadiazole ring bearing a 2H-1,3-benzodioxol-5-yl moiety, and an acetamide group linked to a 2,4-dimethylphenyl substituent. Such structural motifs are common in medicinal chemistry for targeting enzymes or receptors involved in inflammation or infectious diseases.
Properties
IUPAC Name |
2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c1-12-4-6-15(13(2)8-12)25-18(30)10-29-20(24)19(23(27-29)34-3)22-26-21(28-33-22)14-5-7-16-17(9-14)32-11-31-16/h4-9H,10-11,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGADBTSPZRZKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize its biological properties, including antimicrobial, anticancer, and cytotoxic effects, as well as its pharmacokinetic parameters.
Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O4S |
| Molecular Weight | 438.51 g/mol |
| LogP | 4.4589 |
| Polar Surface Area | 104.996 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 3 |
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the oxadiazole ring in the compound structure is crucial for its biological efficacy. Studies have shown that compounds containing the oxadiazole moiety can inhibit bacterial growth effectively against a range of Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The compound has been investigated for its anticancer potential. Oxadiazole derivatives are known to interfere with various cellular pathways involved in cancer progression. They exhibit their anticancer effects by inhibiting key enzymes such as topoisomerase and telomerase, which are critical for DNA replication and repair . In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of intrinsic apoptotic pathways.
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines (e.g., L929 fibroblasts and A549 lung cancer cells) have shown varying degrees of toxicity. For instance, certain derivatives were found to increase cell viability at lower concentrations while exhibiting cytotoxic effects at higher concentrations . The evaluation of these compounds is essential to determine their safety profiles for potential therapeutic applications.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of synthesized oxadiazole derivatives against multiple pathogens. The results indicated that some compounds had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ciprofloxacin . This suggests that modifications in the chemical structure can enhance antimicrobial potency. -
Assessment of Anticancer Properties :
In a separate investigation focused on anticancer activity, researchers synthesized various oxadiazole derivatives and tested them against different cancer cell lines. The findings revealed that specific compounds significantly inhibited cell proliferation and induced apoptosis . These results highlight the potential of this class of compounds in cancer therapy.
Pharmacokinetic Considerations
The pharmacokinetic profile of the compound is influenced by its lipophilicity (LogP), which affects absorption and distribution within biological systems. The calculated LogP value indicates moderate lipophilicity, suggesting favorable conditions for membrane permeability and bioavailability . Additionally, the polar surface area is indicative of the compound's ability to interact with biological targets effectively.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives demonstrate substantial antibacterial activity, making them potential candidates for antibiotic development .
Anticancer Properties
The compound's structure suggests potential anticancer applications. The presence of multiple heterocycles allows for interactions with various biological targets involved in cancer progression. Preliminary studies have indicated that related compounds can inhibit the proliferation of cancer cell lines such as HCT-116 and HeLa, exhibiting IC50 values below 100 μM . The mechanism often involves inducing apoptosis in cancer cells, which is crucial for therapeutic efficacy.
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes linked to diseases such as diabetes and Alzheimer's disease. For instance, some derivatives have shown promising results as inhibitors of α-glucosidase and acetylcholinesterase enzymes . This suggests potential applications in managing metabolic disorders and neurodegenerative diseases.
Case Studies
Chemical Reactions Analysis
Analytical Data from Similar Compounds
While no direct reaction data exists for this compound, related analogs provide structural insights:
Molecular Formula
| Source | Compound Name | Molecular Formula |
|---|---|---|
| CID 42585226 | C21H16F2N6O4S | |
| F071-0478 | C22H19FN6O4S |
Key Structural Features
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Pyrazole-Oxadiazole Linkage : The pyrazole and oxadiazole rings are connected via a nitrogen atom, suggesting potential sites for substitution or ring-opening reactions .
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Benzodioxole Substituent : The 2H-1,3-benzodioxole group introduces electron-donating oxygen atoms, which may influence reactivity in electrophilic aromatic substitution .
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Methylsulfanyl Group : The -SMe group on the pyrazole ring is susceptible to oxidation (e.g., to sulfoxide or sulfone) .
Hydrolysis of the Acetamide
The acetamide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative:
Reaction :
This pathway aligns with general acetamide chemistry .
Oxidation of the Methylsulfanyl Group
The -SMe group may oxidize to sulfinyl (-SO-) or sulfonyl (-SO₂-) derivatives, depending on the oxidizing agent (e.g., H₂O₂, m-CPBA):
Reaction :
Similar transformations are seen in pyrazole derivatives .
Substitution on the Oxadiazole Ring
The oxadiazole ring’s aromatic nitrogen atoms may participate in nucleophilic substitution reactions, though steric hindrance from the pyrazole substituent could limit reactivity .
Challenges in Reaction Characterization
The provided sources focus on structural and biological data rather than reaction mechanisms. For example:
-
PubChem CID 42585226 lists molecular weight (486.5 g/mol) and SMILES notation but no reaction data .
-
ChemDiv F071-0470 provides SMILES and InChI keys for structural analysis but lacks experimental reaction details .
Recommendations for Further Study
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Synthesis Pathway Validation : Cross-referencing synthetic routes from analogous compounds (e.g., oxadiazole-pyrazole linkages ).
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In Vitro Reaction Screening : Testing hydrolysis/oxidation conditions using standard protocols for acetamides and sulfur-containing groups .
-
Computational Modeling : Predicting reaction outcomes using
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs and their substituent differences are summarized below:
- Benzodioxol vs.
- Chlorophenyl vs. Dimethylphenyl : The 2,4-dimethylphenyl group (target) may reduce toxicity compared to chlorophenyl derivatives, which are associated with reactive metabolite risks .
Pharmacological Activity
- Anti-Inflammatory Potential: Analogous compounds, such as those in , exhibit anti-exudative activity comparable to diclofenac (8 mg/kg) at 10 mg/kg doses. The target compound’s methylsulfanyl and benzodioxol groups may enhance cyclooxygenase (COX) or lipoxygenase (LOX) inhibition .
Computational and Screening Approaches
- ChemGPS-NP Analysis : As highlighted in , ChemGPS-NP outperforms traditional similarity-based screening by mapping compounds in multidimensional property space. This model could position the target compound closer to bioactive analogs with anti-inflammatory or antimicrobial profiles .
- XGBoost Predictions : Studies using XGBoost () achieved high accuracy (R² = 0.928) in predicting superconducting properties, suggesting its utility in modeling the target’s physicochemical or pharmacokinetic parameters, such as logP or plasma protein binding .
Q & A
Synthesis and Optimization
Q1 (Basic): What synthetic routes are commonly employed to prepare the pyrazole-oxadiazole-acetamide core of this compound? Answer: The synthesis typically involves multi-step protocols, including:
- Condensation reactions to assemble the 1,2,4-oxadiazole ring, often using carbodiimide coupling agents or cyclization of amidoximes with carboxylic acid derivatives .
- Thiolation steps to introduce the methylsulfanyl group, such as nucleophilic substitution with methanethiol or its equivalents under basic conditions .
- Acetamide coupling via reaction of activated carboxylic acids (e.g., chloroacetyl chloride) with aromatic amines (e.g., 2,4-dimethylaniline) in the presence of triethylamine as a base .
Q2 (Advanced): How can reaction conditions be optimized to minimize side products during the formation of the 1,2,4-oxadiazole moiety? Answer: Key strategies include:
- Catalyst selection : Zeolite (Y-H) or pyridine can enhance regioselectivity and reduce unwanted byproducts during cyclization .
- Temperature control : Refluxing in high-boiling solvents (e.g., DMF or dioxane) at 150°C improves reaction efficiency .
- Real-time monitoring : Techniques like TLC or HPLC-MS help track intermediate formation and adjust reaction parameters dynamically .
Structural Characterization
Q3 (Basic): What spectroscopic methods are critical for confirming the structure of this compound? Answer: Essential techniques include:
- NMR spectroscopy : and NMR to verify substitution patterns (e.g., methylsulfanyl protons at δ ~2.5 ppm, aromatic protons from benzodioxole) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q4 (Advanced): How can X-ray crystallography resolve ambiguities in stereochemistry or tautomeric forms? Answer: Single-crystal X-ray analysis provides unambiguous confirmation of:
- Tautomeric preference (e.g., pyrazole NH tautomerism) .
- Sulfur orientation in methylsulfanyl groups, which influences electronic properties .
Biological Activity Evaluation
Q5 (Basic): What in vitro models are suitable for preliminary screening of this compound's bioactivity? Answer: Common models include:
- Anti-inflammatory assays : Carrageenan-induced paw edema in rodents, comparing efficacy to diclofenac sodium (8 mg/kg) at a standard dose of 10 mg/kg .
- Antiproliferative screens : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Q6 (Advanced): How can contradictory activity data across studies be reconciled? Answer: Discrepancies may arise from:
- Solubility differences : Use DMSO or cyclodextrin-based vehicles to ensure consistent bioavailability .
- Metabolic stability : Incorporate liver microsome assays to evaluate compound degradation .
Structure-Activity Relationship (SAR) Studies
Q7 (Basic): Which structural modifications have been shown to enhance this compound's bioactivity? Answer: Key modifications include:
- Oxadiazole substitution : Electron-withdrawing groups (e.g., benzodioxole) improve metabolic stability .
- Methylsulfanyl replacement : Thioether-to-sulfone oxidation enhances electrophilicity and target binding .
Q8 (Advanced): How can computational modeling guide SAR-driven design? Answer: Tools like molecular docking (AutoDock Vina) and DFT calculations predict:
- Binding affinities to target proteins (e.g., COX-2 or kinase domains) .
- Electronic effects of substituents on aromatic rings .
Data Analysis and Reproducibility
Q9 (Advanced): What statistical frameworks are recommended for analyzing dose-response data in bioactivity studies? Answer: Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC values with 95% confidence intervals .
Computational Integration
Q10 (Advanced): How can AI-driven platforms like COMSOL Multiphysics streamline reaction optimization? Answer: AI enables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
